Tianeptine sodium

描述

Tianeptine sodium is a tricyclic antidepressant primarily used to treat major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, this compound acts as a selective serotonin reuptake enhancer. It is marketed under various brand names, including Stablon, Coaxil, and Tatinol .

作用机制

Target of Action

Tianeptine Sodium primarily targets the serotonin transporter (SERT) . It also acts as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This unique mechanism of action distinguishes Tianeptine from typical tricyclic antidepressants .

Mode of Action

This compound’s interaction with its targets leads to a variety of changes. It stimulates the uptake of serotonin in rat brain synaptosomes and rat and human platelets, increasing 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebral tissue and plasma . At higher doses, Tianeptine starts affecting dopamine levels in addition to serotonin . This can contribute to addictive behavior by changing neural connectivity to reinforce an activity that brings feelings of pleasure and euphoria .

Biochemical Pathways

This compound modulates several biochemical pathways. It appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . This compound also influences gamma aminobutyric acid (GABA), myo-inositol, cholesterol, and fatty acid metabolism .

Pharmacokinetics

This compound has a bioavailability of 99% . It is metabolized in the liver by β-oxidation . The elimination half-life of this compound is between 2.5 to 3 hours . It is excreted via urine (65%) and feces (15%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily antidepressant and anxiolytic . It shows efficacy against serious depressive episodes (major depression), comparable to amitriptyline, imipramine, and fluoxetine, but with significantly fewer side effects . It carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks .

生化分析

Biochemical Properties

Tianeptine sodium interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This may explain part of its antidepressant and anxiolytic effects . It is thought that this compound also modulates glutamate receptors, which may also explain its antidepressant/anxiolytic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent and reverse stress-induced glucocorticoid-mediated dendritic atrophy in CA3 pyramidal neurons in the hippocampus and stress-induced increases in dendritic length and branching in the amygdala .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects . Additionally, this compound is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound has a comparatively favourable pharmacokinetic profile . It is not subject to first-pass hepatic metabolism, has high bioavailability and limited distribution, and is rapidly eliminated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, this compound showed lasting antiallodynic effects in a mouse model of neuropathic pain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a high bioavailability and limited distribution . The average tianeptine volume of distribution at steady state was reported to be 2.03 L/kg .

准备方法

Synthetic Routes and Reaction Conditions: Tianeptine sodium can be synthesized by reacting tianeptine acid with sodium hydroxide. The process involves dissolving tianeptine acid in deionized water, followed by the addition of an aqueous sodium hydroxide solution. The mixture is then heated and stirred until a clear solution is obtained. The solution is filtered and dried to yield this compound as a white powder .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained through spray drying or other drying techniques to produce a fine powder suitable for pharmaceutical formulations .

化学反应分析

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

科学研究应用

Tianeptine sodium has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying serotonin reuptake mechanisms.

Biology: this compound is employed in neurobiological research to understand its effects on brain plasticity and stress response.

Medicine: It is primarily used to treat major depressive disorder and has shown efficacy in treating anxiety and irritable bowel syndrome.

Industry: this compound is used in the formulation of various pharmaceutical products, including sustained-release tablets and orodispersible films .

相似化合物的比较

Amitriptyline: A tricyclic antidepressant that inhibits serotonin and norepinephrine reuptake.

Imipramine: Another tricyclic antidepressant with similar mechanisms to amitriptyline.

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.

Uniqueness: Tianeptine sodium is unique among antidepressants due to its dual mechanism of action as a serotonin reuptake enhancer and μ-opioid receptor agonist. This combination of effects is not seen in other tricyclic antidepressants or SSRIs, making this compound a distinctive option for treating depression and anxiety .

属性

CAS 编号 |

30123-17-2 |

|---|---|

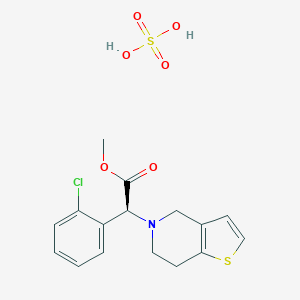

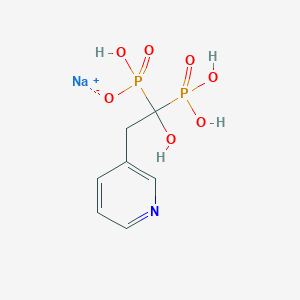

分子式 |

C21H25ClN2NaO4S |

分子量 |

459.9 g/mol |

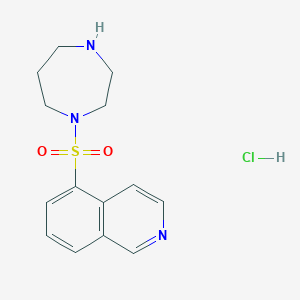

IUPAC 名称 |

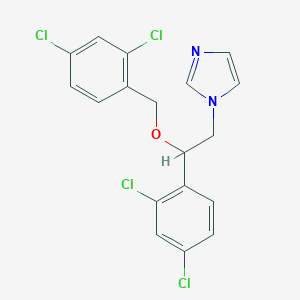

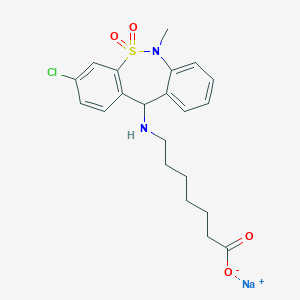

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26); |

InChI 键 |

UDFCCNYPCCUJOO-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |

手性 SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |

规范 SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na] |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

54317-11-2 169293-32-7 30123-17-2 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

66981-73-5 (Parent) 72797-41-2 (Parent) |

同义词 |

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid coaxil Stablon tianeptine tianeptine, (+-)-isomer tianeptine, monosodium salt tianeptine, monosodium salt, (+-)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。